5-Chloro-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride

serotonin transporter dopamine transporter substrate selectivity

5-Chloro-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is a synthetic tetrahydropyridinylindole derivative belonging to the alpha-ethyltryptamine class, characterized as a dual dopamine-serotonin releaser with preferential activity at the serotonin transporter (SERT). The hydrochloride salt form (CAS 72808-82-3) is the pharmaceutically relevant species for formulation development and in vivo studies, as explicitly utilized in patent-protected compositions for CNS indications.

Molecular Formula C15H18Cl2N2
Molecular Weight 297.2 g/mol
CAS No. 72808-82-3
Cat. No. B13770002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
CAS72808-82-3
Molecular FormulaC15H18Cl2N2
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESCC[NH+]1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl.[Cl-]
InChIInChI=1S/C15H17ClN2.ClH/c1-2-18-7-5-11(6-8-18)14-10-17-15-4-3-12(16)9-13(14)15;/h3-5,9-10,17H,2,6-8H2,1H3;1H
InChIKeyYRZGBPLPGHCSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride (CAS 72808-82-3): Procurement-Specification Profile


5-Chloro-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is a synthetic tetrahydropyridinylindole derivative belonging to the alpha-ethyltryptamine class, characterized as a dual dopamine-serotonin releaser with preferential activity at the serotonin transporter (SERT) [1]. The hydrochloride salt form (CAS 72808-82-3) is the pharmaceutically relevant species for formulation development and in vivo studies, as explicitly utilized in patent-protected compositions for CNS indications [2].

Why N-Alkyl Chain Length and Indole Substitution Pattern Prevent Simple Interchange of 5-Chloro-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole Hydrochloride


Within the tetrahydropyridinylindole series, seemingly minor modifications at the N-alkyl position and indole ring produce fundamentally divergent pharmacological profiles. The N-ethyl substituent on the target compound directs activity toward SERT-mediated serotonin release (EC50 = 33 nM), whereas the N-methyl analog shifts affinity predominantly to the 5-HT1A receptor (Ki = 26 nM) [1][2]. Introduction of a 2-methyl group on the indole ring—even while retaining the 5-chloro and tetrahydropyridinyl features—abolishes SERT substrate activity and instead confers potent 5-HT6 receptor agonism (IC50 = 7.4 nM) [3]. These divergent target engagement profiles mean that no single in-class analog can serve as a functional substitute for the desired dual DA/5-HT releasing phenotype.

Quantitative Differentiation Evidence for 5-Chloro-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole Hydrochloride Against Closest Analogs


SERT vs DAT Functional Selectivity: 56-Fold Preference for Serotonin Release Over Dopamine Transporter Activity

The target compound demonstrates a 56-fold functional selectivity for inducing serotonin (5-HT) release via SERT over dopamine (DA) release via DAT, measured within the same experimental system. This ratio is intrinsic to the N-ethyl-5-chloro substitution pattern and is not observed in N-unsubstituted or 2-methyl congeners [1].

serotonin transporter dopamine transporter substrate selectivity neurotransmitter release

N-Ethyl vs N-Methyl Substitution Diverges Receptor Targeting: SERT Substrate vs 5-HT1A Ligand

Replacement of the N-ethyl group (target compound) with N-methyl (5-chloro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) fundamentally redirects the primary molecular target. The N-ethyl compound functions as a SERT substrate/releaser (EC50 = 33 nM), whereas the N-methyl analog principally binds the 5-HT1A receptor (Ki = 26 nM) with no reported SERT release activity at comparable concentrations [1][2].

structure-activity relationship N-alkyl substitution 5-HT1A receptor SERT

5-Chloro vs 5-Methoxy Substitution: SERT Releasing Activity vs 5-HT Receptor Binding Profile

The 5-chloro substituent (target compound) is essential for SERT substrate activity, whereas the 5-methoxy analog RU-24969 (5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) acts primarily as a 5-HT1A/5-HT1B receptor agonist with markedly weaker direct SERT interaction. RU-24969 displays a Ki of 400 nM at 5-HT2C receptors and functions through serotonin receptor modulation rather than transporter-mediated release [1][2].

indole 5-substitution RU-24969 SERT releaser 5-HT receptor

2-Methyl Substitution Abolishes SERT Activity: Differentiation from 5-HT6 Agonist Series

Addition of a 2-methyl group to the indole core, generating 5-chloro-2-methyl-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (or the des-ethyl EMD-386088), completely eliminates SERT substrate/releaser activity and redirects pharmacology to 5-HT6 receptor agonism. EMD-386088 (5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) exhibits a 5-HT6 Ki of 1 nM and an IC50 of 7.4 nM in [3H]LSD binding, with low affinity for SERT and other 5-HT subtypes [1][2].

2-methylindole 5-HT6 receptor EMD-386088 SERT selectivity

Hydrochloride Salt Form Enables Pharmaceutical Formulation: Explicitly Cited in Patent Compositions

The hydrochloride salt (CAS 72808-82-3), as opposed to the free base (CAS 72808-83-4), is the specified form in pharmaceutical compositions for tablet preparation at defined doses. US Patent US4278677A explicitly describes tablet formulations containing 25 mg of 5-chloro-3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride with lactose, starch, talc, and magnesium stearate excipients, and further demonstrates in vivo pharmacological activity in amphetamine-induced stereotypy models [1][2].

hydrochloride salt pharmaceutical formulation bioavailability tablet preparation

Optimal Procurement and Application Scenarios for 5-Chloro-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole Hydrochloride Based on Quantitative Evidence


Preclinical Studies Requiring Defined SERT/DAT Selectivity for Dual Monoamine Release Profiling

When experimental protocols demand a compound with a quantifiable 56-fold preference for serotonin release (SERT EC50 = 33 nM) over dopamine transporter activity (DAT IC50 = 1,840 nM), this hydrochloride salt is the appropriate selection. This profile, established by Blough et al. (2014) in rat synaptosomal assays, enables researchers to attribute behavioral and neurochemical outcomes specifically to preferential serotonergic release with residual dopaminergic component, rather than to non-selective monoamine release or receptor-level mechanisms [1].

SAR Studies Investigating N-Alkyl Chain Length Effects on Monoamine Transporter vs GPCR Target Engagement

The N-ethyl substitution of this compound occupies a unique position in the structure-activity relationship landscape: it confers SERT substrate activity (EC50 = 33 nM), whereas the N-methyl analog (5-chloro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) targets 5-HT1A receptors (Ki = 26 nM), and the 2-methyl analog EMD-386088 targets 5-HT6 receptors (Ki = 1 nM). This compound therefore serves as a critical reference point in systematic SAR campaigns exploring how N-alkyl modifications govern the trajectory between transporter-mediated release and GPCR agonism [2][3].

Pharmaceutical Development Leveraging Established Salt Form and Formulation Precedent

For programs advancing toward IND-enabling studies, the hydrochloride salt (CAS 72808-82-3) is the appropriate procurement choice. US Patent US4278677A explicitly describes 25 mg tablet formulations using this salt form and provides in vivo efficacy data from rat behavioral models. This established formulation precedence and dosing information (5 mg/kg ip in rodent stereotypy assays) reduces development risk compared to initiating studies with the free base or alternative salt forms that lack published formulation and in vivo dosing parameters [4].

Differentiation from 5-HT6 Agonist Chemical Probes in Neuropsychiatric Target Validation Studies

In target validation experiments aimed at dissecting the contribution of SERT-mediated serotonin release versus 5-HT6 receptor activation to neuropsychiatric phenotypes, this compound provides a SERT-selective (EC50 = 33 nM) tool that is functionally silent at 5-HT6 receptors. This contrasts with the structurally related 2-methyl-5-chloro-tetrahydropyridinylindole series (EMD-386088, 5-HT6 Ki = 1 nM), which are potent 5-HT6 agonists with negligible SERT activity. Paired use of these compounds enables clean pharmacological dissection of transporter- versus receptor-mediated mechanisms [3].

Quote Request

Request a Quote for 5-Chloro-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.